2,6-Dibenzylidenecyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Organic Synthesis:

DBzCH serves as a valuable building block for the synthesis of various organic molecules. Its reactive carbonyl group (C=O) and the presence of two benzylidene groups (CH=Ph) make it susceptible to diverse chemical transformations. Studies have shown its application in the synthesis of:

- Heterocyclic compounds: DBzCH can be used as a starting material for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These compounds possess diverse applications in medicinal chemistry and materials science [].

- Functionalized molecules: The benzylidene groups of DBzCH can be modified to introduce various functional groups, leading to the formation of diverse functionalized molecules with tailored properties [].

Ligand Design and Metal Complexes:

DBzCH can act as a bidentate ligand, meaning it can bind to a metal center through two different donor atoms (oxygen and carbon) in its structure. This ability has led to its exploration in the design of metal complexes with potential applications in:

- Catalysis: Metal complexes formed with DBzCH have been investigated as catalysts for various organic reactions, potentially offering improved efficiency and selectivity [].

- Material science: The incorporation of DBzCH-based metal complexes into materials is being explored for their potential applications in areas like photovoltaics and light-emitting devices [].

Supramolecular Chemistry and Self-assembly:

The rigid structure and π-conjugated system (alternating single and double bonds) of DBzCH enable it to participate in various non-covalent interactions, allowing for self-assembly into supramolecular structures. Research in this area explores the formation of:

- Liquid crystals: DBzCH derivatives have been shown to exhibit liquid crystalline behavior, which could find applications in display technologies and sensors.

- Molecular gels: Self-assembly of DBzCH molecules can lead to the formation of gels with unique properties, potentially useful in drug delivery and materials science.

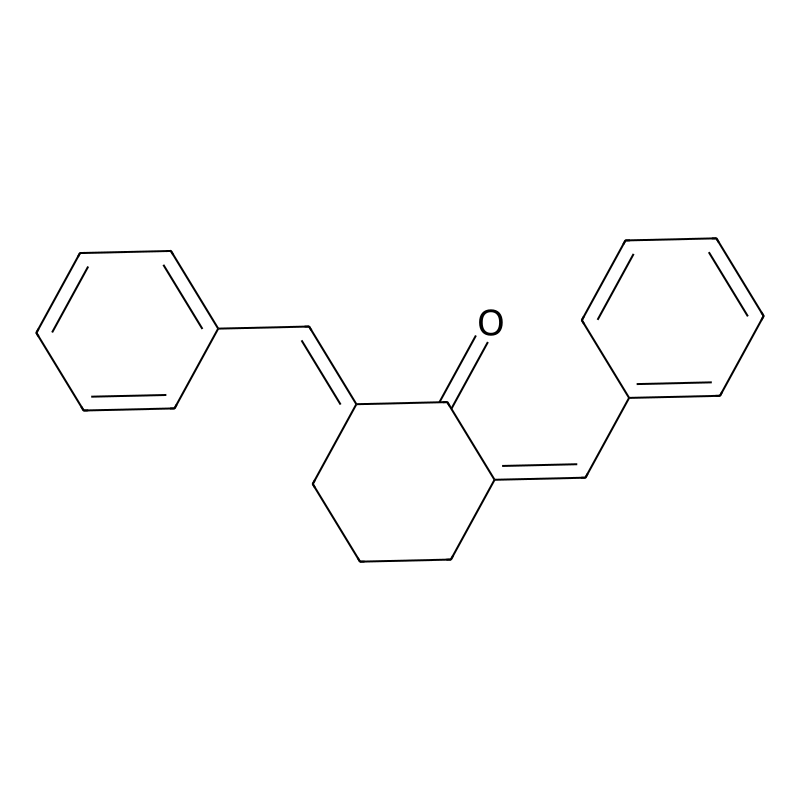

2,6-Dibenzylidenecyclohexanone is an organic compound characterized by its structural formula . It features a cyclohexanone backbone with two benzylidene groups attached at the 2 and 6 positions. This compound exhibits a yellow crystalline appearance and is notable for its unique optical and chemical properties, making it of interest in various fields of research.

- Condensation Reactions: It can undergo condensation with various aldehydes and ketones to form larger polycyclic compounds.

- Addition Reactions: The compound is reactive towards nucleophiles due to the electrophilic nature of the carbonyl group.

- Cycloaddition Reactions: It can engage in Diels–Alder reactions under specific conditions, particularly in high-temperature water environments where retro-Claisen–Schmidt processes can occur .

Research indicates that derivatives of 2,6-dibenzylidenecyclohexanone exhibit significant biological activities, including:

- Antioxidant Properties: Some studies suggest that this compound can scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity: Certain derivatives have shown effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

The synthesis of 2,6-dibenzylidenecyclohexanone typically involves the following steps:

- Starting Materials: The primary reactants are 2,6-dimethylcyclohexanone and benzaldehyde.

- Catalysis: A catalyst such as palladium on carbon may be used to facilitate the reaction.

- Reaction Conditions: The mixture is heated to temperatures between 180°C and 230°C for a duration of 40 to 60 minutes.

- Crystallization: After the reaction, the product is filtered and recrystallized from a methanol-water solution to yield high-purity crystals .

2,6-Dibenzylidenecyclohexanone finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties make it useful in developing new materials with specific optical characteristics.

- Pharmaceuticals: Potential applications in drug formulation due to its biological activity .

Studies have explored the interaction of 2,6-dibenzylidenecyclohexanone with various solvents and reagents. Notably, its acidochromic behavior has been investigated, revealing changes in absorption spectra upon protonation. This property is essential for understanding its reactivity and potential applications in sensing technologies .

Several compounds share structural similarities with 2,6-dibenzylidenecyclohexanone. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,4-Dibenzylidenecyclopentanone | Cyclopentanone backbone | Different ring size affects reactivity |

| 2,6-Bis(4-dimethylaminobenzylidene)cyclohexanone | Substituted with dimethylamino groups | Exhibits significant acidochromic behavior |

| Benzylideneacetone | Contains a single benzylidene group | Simpler structure with less steric hindrance |

These compounds illustrate variations in reactivity and properties due to differences in substitution patterns and ring structures.

2,6-Dibenzylidenecyclohexanone belongs to the family of cross-conjugated dienones, characterized by two benzylidene groups attached to a cyclohexanone core. Its systematic IUPAC name is (2E,6E)-2,6-dibenzylidenecyclohexan-1-one, reflecting the trans configuration of the double bonds. Alternative names include:

Molecular Formula: C₂₀H₁₈O

Molecular Weight: 274.36 g/mol.

Historical Development and Literature Context

The compound was first synthesized via the Claisen-Schmidt condensation, a reaction between cyclohexanone and benzaldehyde under alkaline conditions. Early studies focused on optimizing yields and minimizing side reactions like Cannizzaro decomposition. Advances in catalysis (e.g., Pd/C, ionic liquids) and green chemistry methods (microwave-assisted synthesis) later improved efficiency. Notable patents, such as CN104529732A, describe scalable industrial processes with yields exceeding 70%.

Significance in Organic Chemistry

2,6-Dibenzylidenecyclohexanone serves as:

- A pharmaceutical intermediate for pyridine and pyrazoline derivatives with anti-inflammatory, anticancer, and antioxidant properties.

- A model compound for studying cross-conjugation and electron delocalization.

- A precursor for ketocyanine dyes in materials science.

Basic Structural Features

The molecule adopts an E,E-configuration, with benzaldehyde-derived phenyl groups positioned trans to the cyclohexanone ring. X-ray crystallography reveals a distorted chair conformation for the cyclohexanone core and dihedral angles of 10–39° between the phenyl rings and the central ketone. Key bond lengths include:

- C=O: 1.23 Å

- C=C (benzylidene): 1.34 Å.

2,6-Dibenzylidenecyclohexanone possesses the molecular formula C₂₀H₁₈O, representing a dienone compound with two benzylidene substituents attached to a cyclohexanone core [1] [2]. The compound exhibits a molecular weight of 274.36 grams per mole, as consistently reported across multiple chemical databases [3] [6]. The monoisotopic mass has been precisely determined to be 274.135765 atomic mass units [2] [11].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₈O | PubChem/ChemSpider |

| Molecular Weight | 274.36 g/mol | Multiple databases |

| Monoisotopic Mass | 274.135765 amu | ChemSpider |

The molecular structure consists of a six-membered cyclohexanone ring with two phenylmethylidene groups attached at the 2 and 6 positions, creating an extended conjugated system [1] [4]. This arrangement contributes to the compound's distinctive physical and chemical properties through extensive π-electron delocalization across the molecular framework [9] [10].

Stereochemical Configurations

E/Z Isomerism

2,6-Dibenzylidenecyclohexanone exhibits geometric isomerism due to the presence of two carbon-carbon double bonds in the benzylidene substituents [9] [10]. The compound can theoretically exist in three stereoisomeric forms: (E,E), (E,Z), and (Z,Z) configurations [9]. Experimental evidence from nuclear magnetic resonance spectroscopy and X-ray diffraction studies consistently demonstrates that the (E,E) isomer represents the thermodynamically most stable configuration [9] [10].

The chemical shifts of olefinic protons in the (E,E) isomer occur in the 7.51-7.60 parts per million range, serving as a diagnostic marker for this stereochemical arrangement [9] [10]. Quantum chemical calculations reveal that (E,E) isomers possess the lowest energy and constitute greater than 99.9% of the isomeric mixture under standard conditions [9] [10].

Conformational Analysis

X-ray diffraction analysis of 2,6-dibenzylidenecyclohexanone reveals significant conformational features in the solid state [9] [22]. The central cyclohexanone ring adopts a half-chair conformation with five carbon atoms and the oxygen atom lying approximately in a plane, while the C4 carbon atom displays significant displacement from this plane [22].

The benzene rings exhibit substantial twist angles with respect to the central conjugated system, with dihedral angles ranging from 10.4° to 39.1° depending on crystallographic conditions [9] [22]. Nuclear Overhauser Effect Spectroscopy studies indicate that the compound predominantly exists as syn,(syn/anti)-conformers in solution [9] [10]. These conformational preferences arise from steric interactions between the phenyl rings and the cyclohexanone moiety, resulting in non-planar molecular geometries that minimize intramolecular strain [9] [10].

Physical Characteristics

Melting and Boiling Points

2,6-Dibenzylidenecyclohexanone demonstrates consistent melting point values across multiple literature sources, with the compound melting at 118-119°C [3] [6] [12]. This relatively sharp melting range indicates high purity and crystalline order in the solid state [6] [12]. The boiling point has been estimated at 377.34°C under standard atmospheric conditions, though this value represents a theoretical calculation rather than experimental determination [3] [12] [25].

| Thermal Property | Value | Method |

|---|---|---|

| Melting Point | 118-119°C | Experimental |

| Boiling Point | 377.34°C | Estimated |

| Flash Point | 207.5°C | Calculated |

The flash point of the compound has been calculated to be 207.5°C, indicating moderate thermal stability and relatively low volatility at ambient temperatures [17] [25].

Density and Refractive Index

The density of 2,6-dibenzylidenecyclohexanone has been estimated at 1.0338 grams per cubic centimeter at standard conditions [3] [12] [17]. This value represents a theoretical calculation based on molecular structure and volume considerations rather than direct experimental measurement [12] [13]. The relatively low density reflects the compound's organic nature and the presence of aromatic ring systems that contribute to molecular volume without proportional mass increase [17] [25].

The refractive index has been estimated at 1.6700, indicating significant light-bending properties characteristic of aromatic compounds with extended conjugation [3] [12] [17]. This elevated refractive index value correlates with the compound's chromophoric properties and extensive π-electron system [12] [25].

Color and Physical Form

2,6-Dibenzylidenecyclohexanone appears as a crystalline solid with coloration ranging from light yellow to yellow to orange [3] [6] [12]. The compound typically exists as a powder or consists of crystalline chunks, depending on crystallization conditions and purity [6] [13] [17]. The distinctive yellow-orange coloration arises from the extended conjugated system formed by the dienone structure, which enables absorption of visible light in the blue region of the electromagnetic spectrum [12] [17] [25].

| Physical Property | Description |

|---|---|

| Physical Form | Crystalline powder and/or chunks |

| Color | Light yellow to yellow to orange |

| Appearance | Powder to crystal |

| Storage Conditions | Sealed in dry, room temperature |

The compound requires storage under sealed, dry conditions at room temperature to maintain stability and prevent degradation [17] [25]. The crystalline nature of the solid form contributes to its stability and handling characteristics in laboratory and industrial applications [6] [12].

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard